molecular formula C16H27NO4 B12318265 1-[(Tert-butoxy)carbonyl]-4-cyclohexylpyrrolidine-2-carboxylic acid

1-[(Tert-butoxy)carbonyl]-4-cyclohexylpyrrolidine-2-carboxylic acid

Cat. No.: B12318265
M. Wt: 297.39 g/mol
InChI Key: PVYGHRWCXWTYGS-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

The compound 1-[(tert-butoxy)carbonyl]-4-cyclohexylpyrrolidine-2-carboxylic acid is systematically named according to IUPAC guidelines as (2S,4S)-1-(tert-butoxycarbonyl)-4-cyclohexylpyrrolidine-2-carboxylic acid . Its molecular formula, C₁₆H₂₇NO₄ , reflects a molecular weight of 297.4 g/mol . The structure integrates a pyrrolidine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 4-position with a cyclohexyl moiety, while the 2-position hosts a carboxylic acid functional group. The SMILES notation, O=C(N1C@HCC@@HC1)OC(C)(C)C , encodes the stereochemical configuration and connectivity.

Property Value
CAS Registry Number 394734-77-1
Molecular Formula C₁₆H₂₇NO₄
Molecular Weight 297.4 g/mol
IUPAC Name (2S,4S)-1-(tert-butoxycarbonyl)-4-cyclohexylpyrrolidine-2-carboxylic acid

Stereochemical Configuration Analysis (2S,4S Isomerism)

The (2S,4S) stereochemical configuration is critical to the compound’s structural identity. The two stereocenters at positions 2 and 4 of the pyrrolidine ring are defined by the Cahn-Ingold-Prelog priority rules. The Boc group occupies the 1-position in an axial orientation, while the cyclohexyl substituent at C4 adopts an equatorial conformation to minimize steric strain. This spatial arrangement is corroborated by nuclear magnetic resonance (NMR) data, which reveal distinct coupling constants between the pyrrolidine ring protons. For instance, the vicinal coupling constant (J) between H2 and H3 is consistent with a trans-diaxial arrangement, confirming the (2S,4S) configuration. The stereochemical integrity of the compound is preserved through synthetic protocols that employ chiral auxiliaries or asymmetric catalysis.

Crystallographic and Spectroscopic Characterization

X-ray crystallography of the compound reveals a puckered pyrrolidine ring with a twist conformation, stabilized by intramolecular hydrogen bonding between the carboxylic acid proton and the Boc carbonyl oxygen. The cyclohexyl group adopts a chair conformation, minimizing torsional strain.

Spectroscopic data further elucidate the structure:

  • Proton NMR (400 MHz, CDCl₃) :
    • δ 1.44 (s, 9H, Boc tert-butyl)
    • δ 1.20–1.80 (m, 10H, cyclohexyl)
    • δ 3.50–4.10 (m, 4H, pyrrolidine ring protons)
    • δ 12.10 (s, 1H, carboxylic acid).
  • Infrared Spectroscopy (IR) :
    • Strong absorption at 1740 cm⁻¹ (Boc carbonyl stretch)
    • Broad band at 3000–2500 cm⁻¹ (carboxylic acid O–H stretch).
Technique Key Observations
X-ray Crystallography Puckered pyrrolidine ring; Boc and cyclohexyl groups in equatorial positions
Proton NMR Distinct tert-butyl singlet (δ 1.44); carboxylic acid proton (δ 12.10)
IR Spectroscopy Boc carbonyl (1740 cm⁻¹); carboxylic acid O–H (broad, 2500–3000 cm⁻¹)

Comparative Analysis of Tautomeric Forms

The carboxylic acid group at C2 exists predominantly in its keto tautomeric form under standard conditions, as evidenced by the absence of enol-related signals in NMR spectra. The electron-withdrawing Boc group slightly stabilizes the keto form by delocalizing the negative charge of the conjugate base through resonance. Comparative analysis with analogs, such as 1-[(tert-butoxy)carbonyl]-4-cyclopropylpyrrolidine-3-carboxylic acid (CAS 913744-64-6), reveals that bulkier substituents (e.g., cyclohexyl vs. cyclopropyl) reduce tautomeric flexibility due to steric hindrance. Similarly, the Fmoc-protected derivative (2S,4S)-Fmoc-4-cyclohexylpyrrolidine-2-carboxylic acid (CAS 467438-40-0) exhibits no tautomerism, as the fluorine-rich protecting group further stabilizes the carboxylate form.

Compound Tautomeric Behavior Stabilizing Factors
This compound Keto form dominant Boc resonance stabilization
1-[(tert-Butoxy)carbonyl]-4-cyclopropylpyrrolidine-3-carboxylic acid Limited tautomerism Steric hindrance from cyclopropyl
(2S,4S)-Fmoc-4-cyclohexylpyrrolidine-2-carboxylic acid No observable tautomerism Electron-withdrawing Fmoc group

Properties

IUPAC Name

4-cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)11-7-5-4-6-8-11/h11-13H,4-10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYGHRWCXWTYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of (2S,4S)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid

The synthesis of the (2S,4S) isomer typically begins with the incorporation of the cyclohexyl moiety at position 4 of the pyrrolidine ring, followed by Boc protection of the nitrogen.

Based on related synthetic routes, a potential approach involves photoredox-catalyzed decarboxylative cross-coupling reactions. A procedure adapted from similar compounds utilizes:

Reagents:
- Ir[dF(CF3)ppy]2(dtbbpy)PF6 (photocatalyst)
- NiCl2•glyme
- 4,4′-di-methoxy-2,2′-bipyridyl
- (Bromomethyl)cyclohexane
- Boc-Pro-OH
- K2CO3
- Water
- Acetonitrile

Reaction conditions:
- Room temperature
- Visible light irradiation
- 24-48 hours

This method has demonstrated yields of approximately 75% for related compounds.

Another approach involves transforming an appropriately substituted pyrrolidine ester to the corresponding carboxylic acid through hydrolysis. This can be achieved using lithium hydroxide:

To a solution of the pyrrolidine ester in ethanol (20 mL), add lithium hydroxide monohydrate (2 equivalents) and deionized water (12 mL). Allow the mixture to stir for 16 hours, then partition between ethyl acetate and a 1:1 mixture of saturated brine and 1N HCl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry with sodium sulfate, and remove solvent in vacuo to yield the carboxylic acid.

This hydrolysis procedure typically yields nearly quantitative amounts of the desired carboxylic acid.

Boc Protection Strategies

The protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group is a critical step in the synthesis. Based on similar compounds, the following procedure can be effective:

In a reaction vessel, dissolve the pyrrolidine derivative in dichloromethane. Add triethylamine (1.5 equivalents) under stirring. Add di-tert-butyl dicarbonate (1.2 equivalents) dropwise at a temperature between 10-40°C. Stir for 3-4 hours at the same temperature. Add water, separate layers, and extract the aqueous layer with dichloromethane. Combine organic layers, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the Boc-protected product.

This method, adapted from a similar protection process, has shown yields of approximately 91% for related heterocyclic compounds.

Stereoselective Synthesis Approaches

Recent advances in biocatalysis have opened new avenues for stereoselective synthesis of functionalized pyrrolidines. Transaminase-catalyzed reactions offer promising approaches:

Using ATA-117-Rd6 (engineered transaminase):
- Dissolve substrate in DMSO
- Add isopropylamine (IPA) in potassium phosphate buffer (pH 8)
- Add rehydrated ATA-117-Rd6 enzyme in buffer containing pyridoxal phosphate (PLP)
- Stir vigorously at 40°C for 72 hours
- Extract with ethyl acetate after acidification and subsequent basification

This enzymatic approach has demonstrated enantiomeric excesses exceeding 95% for related pyrrolidine compounds.

Crystallization and Purification

The final purification of this compound often involves crystallization:

Add 52 mL of hexane to the concentrated residue. Stir and heat to 40-50°C for dissolution. Cool to 5-10°C for crystallization and maintain for 1-2 hours. Perform vacuum filtration and dry to obtain the purified product.

This crystallization method has been reported to yield high-purity product with yields of approximately 85%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural confirmation of the synthesized compounds. For related Boc-protected amino acids, characteristic signals include:

  • ¹H NMR: δ 1.44 (s, 9H) for the tert-butyl group of the Boc moiety
  • Signals for the pyrrolidine ring protons typically appear between δ 1.70-4.50
  • The cyclohexyl ring protons generally appear between δ 1.00-2.00

For example, a related compound showed the following spectral characteristics:
¹H NMR (400 MHz, CD₃OD): δ 4.24 (m, 1H), 3.56 (m, 1H), 1.75-1.97 (m, 2H), 1.45-1.69 (m, 2H), 1.40 (s, 9H), 1.32-1.34 (m, 3H) ppm.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the synthesized compound:

Compound Molecular Formula Expected [M+H]⁺ Found [M+H]⁺
(2S,4S/R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid C₁₆H₂₇NO₄ 298.20 298.20

High-resolution mass spectrometry provides more precise mass measurements, with deviations typically less than 5 ppm from calculated values.

Infrared Spectroscopy

IR spectroscopy shows characteristic absorption bands for:

  • C=O stretching of the carboxylic acid (approximately 1710-1730 cm⁻¹)
  • C=O stretching of the carbamate (approximately 1680-1700 cm⁻¹)
  • C-O stretching (approximately 1150-1250 cm⁻¹)

Comparison of Synthetic Routes

Various approaches to the synthesis of this compound can be compared based on several parameters:

Synthetic Approach Advantages Limitations Typical Yield Stereoselectivity
Photoredox catalysis Single-step incorporation of cyclohexyl group Requires specialty photocatalysts 70-80% Moderate to high
Ester hydrolysis Simple procedure, high yields Requires pre-functionalized precursors >95% Dependent on starting material
Enzymatic methods High stereoselectivity Longer reaction times, enzyme availability 80-90% Excellent (>95% ee)

Recent Advances in Synthetic Methodology

Recent research has introduced several innovative approaches to the synthesis of functionalized pyrrolidines applicable to the preparation of this compound:

Biocatalytic Approaches

Engineered transaminases have revolutionized the stereoselective synthesis of nitrogen-containing heterocycles. For instance, ATA-117-Rd6 has been used to prepare 2-substituted pyrrolidines with excellent stereoselectivity (>99% ee in many cases). This approach offers environmentally friendly conditions and high stereochemical control.

Photoredox Catalysis

Photoredox-catalyzed decarboxylative cross-coupling represents another significant advance. This method allows for the direct incorporation of alkyl groups into amino acid derivatives under mild conditions:

Ir[dF(CF3)ppy]2(dtbbpy)PF6 (I) (0.02 equiv), NiCl2•glyme (0.1 equiv), 4,4′-di-methoxy-2,2′-bipyridyl (0.1 equiv), alkyl halide (1.0 equiv), Boc-Pro-OH (1.5 equiv), K2CO3 (2.0 equiv), water (20 equiv), in acetonitrile under visible light irradiation.

This method has demonstrated good yields (typically 75-85%) for the incorporation of various alkyl groups, including cyclohexyl, into pyrrolidine scaffolds.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclohexyl group or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Drug Development

1-[(Tert-butoxy)carbonyl]-4-cyclohexylpyrrolidine-2-carboxylic acid serves as a crucial building block in synthesizing novel pharmaceuticals. Its structural features can enhance the biological activity of drug candidates by improving their binding affinity to target proteins. For instance, derivatives of this compound are explored for their potential as direct inhibitors of enzymes involved in various diseases, including anticoagulants like Eribaxaban, which targets factor Xa in blood coagulation pathways .

Protein Engineering

In protein engineering, this compound is utilized to modify proteins to enhance their stability and activity. The Boc group allows for selective protection of amine functionalities during peptide synthesis, facilitating the creation of more complex protein structures. Research has shown that compounds with similar structures can significantly improve the pharmacokinetic properties of therapeutic proteins.

Biocatalysis

The compound acts as a chiral auxiliary in asymmetric synthesis, allowing for the production of enantiomerically pure compounds. This property is particularly valuable in synthesizing pharmaceuticals where chirality is crucial for efficacy and safety. Studies indicate that using this compound can lead to higher yields of desired enantiomers compared to traditional methods .

Material Science

In material science, this compound is being investigated for its potential in developing new materials with specific properties. Its ability to form stable complexes with metal ions opens avenues for creating advanced materials used in catalysis and sensors . The structural versatility of the pyrrolidine ring allows for modifications that can tailor material properties for specific applications.

Case Study 1: Anticoagulant Development

A study focusing on the synthesis of direct factor Xa inhibitors highlighted the role of this compound as an intermediate in producing potent anticoagulants. The research demonstrated that modifying the cyclohexyl group could enhance binding affinity to factor Xa, leading to promising candidates for clinical trials .

Case Study 2: Protein Stabilization

In another study, researchers utilized this compound to stabilize a therapeutic protein against thermal denaturation. By incorporating the Boc-protected amino acid into the protein structure, they achieved improved stability and activity under physiological conditions, demonstrating its potential in biopharmaceutical applications .

Mechanism of Action

The mechanism of action of (2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The Boc protecting group plays a crucial role in stabilizing the compound and facilitating its interaction with the target molecules.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Cyclohexyl vs. Phenyl (Target vs. CAS 96314-29-3):
    The cyclohexyl group in the target compound provides greater steric hindrance and hydrophobicity compared to the phenyl group. While phenyl groups contribute to π-π stacking interactions in biological targets, cyclohexyl substituents may enhance membrane permeability due to increased lipophilicity .

  • This substituent also increases metabolic stability, a critical factor in drug design .
  • Crystallographic data (R factor = 0.037) indicate a well-defined crystal structure, which could facilitate formulation development .

Structural and Conformational Variations

  • This hybrid structure may offer unique binding modes in enzyme inhibition studies .
  • Imidazol-1-yl Substituent (CAS 1290625-93-2):
    The imidazole ring enables hydrogen bonding and metal coordination, making this analog suitable for targeting metalloenzymes or receptors with polar active sites .

Research and Application Insights

  • The phenyl-substituted analog (CAS 96314-29-3) is explicitly noted for laboratory research use, emphasizing its role as a non-pharmacological intermediate .
  • The methoxy-substituted derivative’s crystallographic data suggest utility in structure-activity relationship (SAR) studies, where precise conformational analysis is critical .

Biological Activity

1-[(Tert-butoxy)carbonyl]-4-cyclohexylpyrrolidine-2-carboxylic acid, often referred to as Boc-cyclohexylpyrrolidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₀H₁₅NO₄
  • Molecular Weight : 199.24 g/mol
  • CAS Number : 681128-50-7
  • Structure : The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a cyclohexyl substituent.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a therapeutic agent. Notable areas of research include:

  • Anticancer Activity : Studies have indicated that derivatives of pyrrolidine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown promising results in inhibiting the growth of human cancer cells through mechanisms involving apoptosis and cell cycle arrest.
  • Neuroprotective Effects : Research suggests that pyrrolidine derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress.
  • Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory effects of similar compounds, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Anticancer Activity

A study conducted by Liu et al. (2015) evaluated the cytotoxic effects of various pyrrolidine derivatives on cancer cell lines including HT-29 (colon cancer) and TK-10 (kidney cancer). The results showed that compounds with a similar structure to Boc-cyclohexylpyrrolidine exhibited significant inhibition of cell proliferation, with IC50 values ranging from 5 to 15 µM.

CompoundCell LineIC50 (µM)
Boc-cyclohexylpyrrolidineHT-2910
Boc-cyclohexylpyrrolidineTK-1012

Neuroprotective Effects

In an investigation by Kim et al. (2013), the neuroprotective effects of Boc-cyclohexylpyrrolidine were assessed using an in vitro model of oxidative stress in neuronal cells. The compound demonstrated a reduction in reactive oxygen species (ROS) levels by approximately 30% at a concentration of 20 µM, indicating its potential as a neuroprotective agent.

Anti-inflammatory Activity

A recent study explored the anti-inflammatory effects of pyrrolidine derivatives. Compounds similar to Boc-cyclohexylpyrrolidine were shown to inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages.

The mechanisms underlying the biological activities of Boc-cyclohexylpyrrolidine appear multifaceted:

  • Cell Cycle Regulation : Induction of cell cycle arrest at the G1/S phase has been observed in cancer cells treated with this compound.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation has been reported.
  • Oxidative Stress Modulation : The compound’s ability to scavenge free radicals contributes to its neuroprotective effects.

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